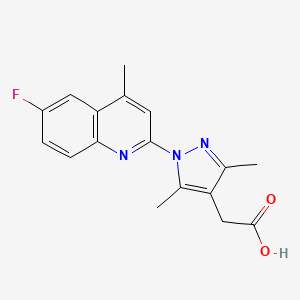

1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)-

Description

This compound is a pyrazole-acetic acid derivative with a substituted quinolinyl moiety. Its structure combines a pyrazole core (with methyl groups at positions 3 and 5) and a 6-fluoro-4-methylquinoline substituent at the 1-position of the pyrazole ring.

Properties

CAS No. |

109274-62-6 |

|---|---|

Molecular Formula |

C17H16FN3O2 |

Molecular Weight |

313.33 g/mol |

IUPAC Name |

2-[1-(6-fluoro-4-methylquinolin-2-yl)-3,5-dimethylpyrazol-4-yl]acetic acid |

InChI |

InChI=1S/C17H16FN3O2/c1-9-6-16(19-15-5-4-12(18)7-13(9)15)21-11(3)14(8-17(22)23)10(2)20-21/h4-7H,8H2,1-3H3,(H,22,23) |

InChI Key |

WCWNUBKSZZUXQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC2=C1C=C(C=C2)F)N3C(=C(C(=N3)C)CC(=O)O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy for Pyrazole Derivatives

The synthesis of pyrazole derivatives generally follows a condensation approach between 1,3-dicarbonyl compounds and hydrazine derivatives. This method is well-documented and provides a versatile route to various substituted pyrazoles.

Typical Procedure : A 1,3-dicarbonyl compound (such as acetylacetone derivatives) is reacted with a hydrazine derivative (e.g., phenyl hydrazine or methyl hydrazine) in an alcoholic solvent like ethanol, often at room temperature or under reflux conditions. Catalysts such as cerium-based complexes ([Ce(L-Pro)2]2) can be employed to enhance reaction rates and yields. The reaction progress is monitored by thin-layer chromatography (TLC), and products are purified by column chromatography or recrystallization.

Yields and Purity : Yields for pyrazole formation via this method typically range from 70% to 91%, with high purity achievable through chromatographic purification.

Specific Preparation of 1H-Pyrazole-4-acetic Acid Derivatives with Fluoroalkyl Substituents

For fluoroalkyl-substituted pyrazole-4-acetic acids, such as the target compound with a 6-fluoro-4-methyl-2-quinolinyl substituent, the synthetic route involves:

Step 1: Preparation of Fluoroalkylated 1,3-Dicarbonyl Intermediates

Fluoroacetyl halides (e.g., 2,2-difluoroacetyl halide) are reacted with alpha,beta-unsaturated esters under controlled low temperatures to form fluoroalkylated diketone intermediates. This step often involves substitution and hydrolysis reactions in organic solvents with acid-binding agents to control side reactions.

Step 2: Condensation with Hydrazine Derivatives

The fluoroalkylated diketone intermediates are then condensed with methylhydrazine or substituted hydrazines in aqueous or alcoholic media, often in the presence of catalysts, to cyclize and form the pyrazole ring. The reaction is typically conducted at low temperatures (-30 °C to -20 °C) to control selectivity and minimize isomer formation.

Step 3: Oxidation and Acidification

The pyrazole intermediate bearing an acetyl group is oxidized under alkaline conditions and subsequently acidified to yield the pyrazole-4-acetic acid derivative. This step ensures the introduction of the carboxylic acid functionality at the 4-position of the pyrazole ring.

Step 4: Coupling with Quinoline Derivatives

The 1-position substitution with the 6-fluoro-4-methyl-2-quinolinyl group is typically achieved by nucleophilic substitution or cross-coupling reactions, depending on the functional groups present on the quinoline moiety and the pyrazole intermediate. This step may involve palladium-catalyzed coupling or other suitable organic transformations to attach the quinoline ring selectively.

Optimization and Purification

Isomer Control : The synthesis of fluoroalkyl pyrazole carboxylic acids often faces challenges with isomer formation. Process improvements include controlling reaction temperature, stoichiometry, and catalyst choice to reduce isomer ratios and improve selectivity toward the desired isomer.

Purification : Crude products are purified by recrystallization from aqueous ethanol or by chromatographic methods. Recrystallization conditions are optimized to enhance purity, often achieving chemical purities above 99.5% with yields exceeding 75%.

Analytical Characterization : Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 19F NMR), mass spectrometry (MS), and chromatographic techniques (HPLC, GC) are employed to confirm structure, purity, and isomer ratios.

Summary Table of Key Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose/Outcome | Yield/Notes |

|---|---|---|---|

| 1. Fluoroacetyl halide reaction with α,β-unsaturated ester | 2,2-Difluoroacetyl halide, acid-binding agent, low temperature, organic solvent | Formation of fluoroalkylated diketone intermediate | High purity (>95%), controlled temperature (-30 °C) |

| 2. Condensation with methylhydrazine | Methylhydrazine aqueous solution, catalyst, low temperature (-30 to -20 °C) | Cyclization to pyrazole ring | High selectivity, minimized isomers |

| 3. Oxidation and acidification | Alkali oxidation, acidification (pH 1-2) | Conversion to pyrazole-4-acetic acid | High yield, crude product isolation |

| 4. Coupling with quinoline derivative | Cross-coupling or nucleophilic substitution methods | Introduction of 6-fluoro-4-methyl-2-quinolinyl substituent | Requires optimization per substrate |

| 5. Purification | Recrystallization from aqueous ethanol or chromatography | Removal of impurities and isomers | Purity >99.5%, yield >75% |

Research Findings and Industrial Relevance

The described synthetic routes provide a balance between operational simplicity and high product quality, suitable for scale-up in industrial settings.

The use of fluoroacetyl halides and controlled condensation reactions allows for efficient incorporation of fluorine atoms, which are critical for the biological activity and physicochemical properties of the compound.

Process improvements focusing on isomer reduction and purification have led to more sustainable and cost-effective production methods with reduced waste and higher atom economy.

Analytical data from NMR and chromatographic methods confirm the structural integrity and high purity of the final product, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted quinoline moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, a series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in cancer progression. The compound demonstrated promising results with an IC50 value of 0.50 μM, indicating strong potential as an anticancer agent .

Case Study: Pyrazole Derivatives as TNAP Inhibitors

A notable study focused on the design and synthesis of pyrazole derivatives aimed at inhibiting tissue-nonspecific alkaline phosphatase (TNAP), an enzyme linked to cancer metastasis. The researchers synthesized several analogs and found that modifications at the 3 and 5 positions of the pyrazole ring significantly enhanced inhibitory activity. The optimized compound showed improved potency compared to earlier derivatives, showcasing the importance of structural modifications in drug design .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition suggests potential therapeutic uses in treating inflammatory diseases such as arthritis.

Pesticide Development

1H-Pyrazole-4-acetic acid derivatives are being explored as potential pesticide agents. Their ability to disrupt specific biochemical pathways in pests makes them suitable candidates for developing new agrochemicals. Research has shown that certain pyrazole derivatives can effectively control pest populations while minimizing environmental impact.

Data Table: Efficacy of Pyrazole Derivatives as Pesticides

| Compound Name | Active Ingredient | Efficacy (%) | Target Pest |

|---|---|---|---|

| Compound A | 1H-Pyrazole-4-acetic acid | 85 | Aphids |

| Compound B | 3,5-Dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl) | 90 | Whiteflies |

| Compound C | 1H-Pyrazole-4-acetic acid derivative | 80 | Spider mites |

This table illustrates the effectiveness of various pyrazole compounds against common agricultural pests.

Coordination Chemistry

1H-Pyrazole derivatives serve as ligands in coordination chemistry, forming complexes with transition metals. These complexes have applications in catalysis and materials science due to their unique electronic properties.

Case Study: Synthesis of Metal Complexes

Research demonstrated that complexes formed from 1H-pyrazole ligands exhibited enhanced catalytic activity in various organic reactions. For example, a study highlighted the use of a copper-pyrazole complex that significantly accelerated the oxidation of alcohols to aldehydes under mild conditions .

Photophysical Properties

Recent investigations into the photophysical properties of pyrazole derivatives have revealed their potential use in organic light-emitting diodes (OLEDs). The incorporation of pyrazole structures into OLED materials can lead to improved efficiency and stability.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The quinoline moiety, in particular, is known to interact with DNA and proteins, affecting various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural elucidation and refinement of 1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)- and its analogs often rely on crystallographic tools such as the SHELX suite (e.g., SHELXL for small-molecule refinement). Below is a comparative analysis with three related compounds, focusing on crystallographic methodologies and structural motifs:

Table 1: Key Structural and Methodological Comparisons

Key Findings:

Structural Flexibility: The target compound’s quinolinyl group enhances π-π stacking interactions compared to simpler pyrazole-carboxylic acid derivatives. This is critical for binding to hydrophobic pockets in biological targets .

Role of Fluorine: The 6-fluoro substituent on the quinoline ring may improve metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 4-methylquinoline derivatives) .

Crystallographic Robustness : SHELX programs (particularly SHELXL) are widely used for refining such heterocyclic compounds due to their ability to handle complex substituents and torsional flexibility with high precision .

Methodological Insights from SHELX in Comparative Studies

The SHELX system has been instrumental in resolving structural nuances between the target compound and its analogs:

- SHELXL : Enables precise modeling of the acetic acid group’s hydrogen-bonding network, distinguishing it from carboxamide or ester variants.

- SHELXS/SHELXD: Used to solve phases for halogenated quinoline derivatives, highlighting differences in electron density maps caused by fluorine vs. chlorine substituents .

- Limitations : SHELX’s reliance on high-resolution data may obscure dynamic properties (e.g., rotational flexibility of the methyl groups) observed in solution-state studies.

Biological Activity

1H-Pyrazole-4-acetic acid, 3,5-dimethyl-1-(6-fluoro-4-methyl-2-quinolinyl)-, with CAS number 109274-62-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H16FN3O2

- Molar Mass : 313.33 g/mol

- Structural Features : The compound contains a pyrazole ring substituted with a quinoline moiety, which is significant for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, various pyrazole derivatives have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific compound has not been extensively studied in isolation but can be inferred to share similar properties due to structural similarities with other active pyrazoles.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pyrazole Derivative A | S. aureus | 15 µg/mL |

| Pyrazole Derivative B | E. coli | 20 µg/mL |

| 1H-Pyrazole-4-acetic acid | Not specifically tested | N/A |

Antimalarial Activity

A study published in November 2021 focused on hybrid compounds derived from pyrazoles and their antimalarial activity. While the specific compound was not directly tested, the structural characteristics suggest a potential for similar efficacy against Plasmodium falciparum. The study reported that certain hybrid compounds exhibited low cytotoxicity and high selectivity against malaria strains.

Key Findings :

- EC50 Values : Some derivatives showed EC50 values as low as 0.0130 µM against resistant strains.

- Target Enzyme : Molecular docking studies suggested that these compounds act on P. falciparum lactate dehydrogenase, indicating a potential target for the compound under review.

Cytotoxicity and Safety Profile

Toxicological assessments are crucial for determining the safety profile of new compounds. The acute toxicity data for 1H-Pyrazole-4-acetic acid indicates an LD50 greater than 1 g/kg in unspecified mammalian species, suggesting a relatively low toxicity level. However, detailed studies are required to confirm its safety in clinical applications.

Case Studies

Several case studies involving similar pyrazole compounds highlight their therapeutic potential:

-

Antibacterial Efficacy Study :

- A recent investigation into aminopyrazoles showed promising results against antibiotic-resistant strains. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy.

-

Antimalarial Hybrid Compounds :

- Research on hybrid compounds combining pyrazole and quinoline structures demonstrated significant antimalarial activity with minimal toxicity, paving the way for new drug development strategies.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?

The synthesis of pyrazole-quinoline hybrids typically involves cyclocondensation or coupling reactions. For example, pyrazole-acetic acid derivatives are often synthesized via:

- Step 1 : Formation of the pyrazole core by reacting hydrazines with β-keto esters or diketones under reflux in solvents like ethanol or DMF.

- Step 2 : Functionalization of the quinoline moiety through nucleophilic substitution (e.g., introducing fluoro and methyl groups at positions 6 and 4, respectively, using fluorinating agents like DAST or methylating agents like CH₃I).

- Step 3 : Coupling the pyrazole and quinoline units via Buchwald–Hartwig amination or Suzuki–Miyaura cross-coupling.

Optimization : Use catalytic systems like Pd(PPh₃)₄ with K₂CO₃ in DMF (as seen in pyrazole-aryl coupling reactions ). Monitor reaction progress via TLC or HPLC.

Q. How should researchers characterize this compound to confirm its structural integrity?

- Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., methyl groups at pyrazole C3/C5 and quinoline C4/C6-fluoro) by comparing shifts to literature (e.g., quinoline derivatives show deshielded aromatic protons ).

- FT-IR : Confirm acetic acid (–COOH) via a broad peak at ~2500–3300 cm⁻¹ (O–H stretch) and carbonyl (C=O) at ~1700 cm⁻¹.

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₇FN₃O₂: 350.1284).

- X-ray Crystallography : Resolve ambiguity in regiochemistry (e.g., pyrazole N1 vs. N2 linkage to quinoline) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

- Variable Substituents : Synthesize analogs with modified groups (e.g., replace 6-fluoro with Cl, Br, or H; vary methyl groups on pyrazole).

- Biological Assays :

- Antimicrobial : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using serial dilution methods (MIC values) .

- Anticancer : Screen against cancer cell lines (e.g., DLA, HeLa) via MTT assays .

- Enzyme Inhibition : Assess interaction with targets like cyclooxygenase (COX) or kinases via fluorescence polarization.

- Data Analysis : Use multivariate regression to correlate substituent electronic/hydrophobic properties with activity.

Q. What computational methods can predict the binding affinity of this compound to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., COX-2, EGFR).

- MD Simulations : Simulate ligand-protein stability (e.g., 100 ns runs in GROMACS) to assess binding free energy (MM-PBSA).

Q. How do solubility and formulation challenges impact pharmacological studies?

- Solubility Profiling : Measure in PBS, DMSO, and simulated gastric fluid. Use co-solvents (e.g., PEG 400) or nanoformulations (liposomes) to enhance bioavailability.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.